molecular formula C9H20N2S B2545030 (6-Methylheptan-2-yl)thiourea CAS No. 747411-48-9

(6-Methylheptan-2-yl)thiourea

Cat. No.: B2545030
CAS No.: 747411-48-9
M. Wt: 188.33
InChI Key: AUEXUZQBMAFOBJ-UHFFFAOYSA-N
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Description

(6-Methylheptan-2-yl)thiourea is an organosulfur compound with the molecular formula C₉H₂₀N₂S. It is a derivative of thiourea, where the thiourea moiety is substituted with a 6-methylheptan-2-yl group. Thiourea derivatives are known for their diverse applications in organic synthesis and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: (6-Methylheptan-2-yl)thiourea can be synthesized through the reaction of 6-methylheptan-2-amine with carbon disulfide followed by the addition of an appropriate amine. The reaction typically occurs in an aqueous medium and may require a catalyst to proceed efficiently .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(6-Methylheptan-2-yl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, elastomers, and photographic chemicals

Mechanism of Action

The mechanism of action of (6-Methylheptan-2-yl)thiourea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: (6-Methylheptan-2-yl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its branched alkyl group enhances its lipophilicity and may influence its interaction with biological targets .

Properties

IUPAC Name

6-methylheptan-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2S/c1-7(2)5-4-6-8(3)11-9(10)12/h7-8H,4-6H2,1-3H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEXUZQBMAFOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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